REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[C:11](Cl)(=[O:13])[CH3:12]>ClC(Cl)C>[C:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:11](=[O:13])[CH3:12])(=[O:10])[CH3:9]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with an aq. solution of 5% NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |